Cystamine-d8 (dihydrochloride pound(c)

LC-MS/MS quantification isotopic interference stable isotope dilution

Cystamine-d8 (dihydrochloride) (CAS 2712126-51-5) is a perdeuterated analog of cystamine—the disulfide dimer of cysteamine—in which all eight methylene hydrogens are replaced by deuterium, yielding a nominal mass shift of +8 Da (MW 233.25 vs. 225.19 for the unlabeled dihydrochloride).

Molecular Formula C4H13ClN2S2
Molecular Weight 196.8 g/mol
Cat. No. B12400248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystamine-d8 (dihydrochloride pound(c)
Molecular FormulaC4H13ClN2S2
Molecular Weight196.8 g/mol
Structural Identifiers
SMILESC(CSSCCN)N.Cl
InChIInChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H/i1D2,2D2,3D2,4D2;
InChIKeyNULDEVQACXJZLL-PHHTYKMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cystamine-d8 (Dihydrochloride): Stable Isotope-Labeled Internal Standard for Transglutaminase and Caspase-3 Research


Cystamine-d8 (dihydrochloride) (CAS 2712126-51-5) is a perdeuterated analog of cystamine—the disulfide dimer of cysteamine—in which all eight methylene hydrogens are replaced by deuterium, yielding a nominal mass shift of +8 Da (MW 233.25 vs. 225.19 for the unlabeled dihydrochloride) . It is classified as a stable isotope-labeled internal standard (SIL-IS) explicitly formulated for the quantification of cystamine by GC-MS or LC-MS/MS . The parent compound cystamine is an orally active transglutaminase (Tgase/TGM2) inhibitor (IC50 ≈ 2.5 mM) and a caspase-3 inhibitor (IC50 = 23.6 μM), with validated neuroprotective efficacy in R6/2 and YAC128 transgenic mouse models of Huntington's disease [1].

Why Unlabeled Cystamine or Structural Analog Internal Standards Cannot Replace Cystamine-d8 in Quantitative LC-MS/MS Workflows


In quantitative bioanalytical LC-MS/MS, the internal standard must co-elute with the analyte, exhibit near-identical ionization efficiency, and produce a distinct mass spectrometric signal free from isotopic cross-talk with the native analyte [1]. Unlabeled cystamine fails this requirement entirely—it is chromatographically and spectrometrically indistinguishable from the target analyte. Structural analog internal standards (e.g., cysteamine-d4) are designed for the reduced monomer, not the disulfide dimer, and exhibit different chromatographic retention, extraction recovery, and matrix effect behavior relative to cystamine . Stable isotope-labeled internal standards (SIL-IS) are recognized as the gold standard in MS-based quantitation, but the deuteration level critically determines data quality: a mass shift of less than +3 Da risks interference from the natural isotopic abundance envelope of the unlabeled analyte, while insufficient isotopic enrichment introduces systematic quantification bias [2]. Cystamine-d8, with its +8 Da mass shift and ≥99% deuteration, is specifically designed to eliminate these failure modes.

Cystamine-d8 (Dihydrochloride): Comparative Evidence for Differentiated Selection in Bioanalytical and Pharmacological Research


Evidence Dimension 1 — +8 Da Mass Shift Eliminates Isotopic Cross-Talk vs. Hypothetical +4 Da Deuterated Internal Standards

Cystamine-d8 provides a nominal mass shift of +8 Da relative to unlabeled cystamine (MW 233.25 vs. 225.19) . This +8 Da offset substantially exceeds the empirically recommended minimum of +3 Da for reliable SIL-IS performance and completely avoids the isotopic cross-talk and misdetection errors documented for +4 Da deuterated internal standards [1]. In a directly analogous system (diquat-d8 vs. diquat-d4), the +8 Da labeling was demonstrated to completely prevent quantification errors caused by isotopic overlap that plagued the +4 Da version [2]. The +8 Da mass shift also eliminates overlap with the M+4 natural isotopic abundance peak of the unlabeled analyte, which can represent a significant fraction of the total ion signal for sulfur-containing compounds such as cystamine.

LC-MS/MS quantification isotopic interference stable isotope dilution

Evidence Dimension 2 — Isotopic Purity ≥99% Deuterated Forms Ensures Minimal Native Analyte Carryover Interference

Cystamine-d8 (dihydrochloride) is supplied with a certified purity of ≥99% deuterated forms (d1-d8) and an isotopic enrichment of 99 atom % D . This high isotopic purity is critical because any residual unlabeled (d0) cystamine in the internal standard preparation directly contributes to the analyte signal, causing systematic overestimation of endogenous or administered cystamine concentrations. In contrast, unlabeled cystamine (dihydrochloride) is typically supplied at ≥97% chemical purity , but chemical purity is irrelevant to its unsuitability as an internal standard since it is spectrometrically identical to the analyte.

isotopic purity deuteration degree quantitative accuracy

Evidence Dimension 3 — Parent Compound Cystamine Is a More Potent Transglutaminase Inhibitor Than Its Reduced Congener Cysteamine Under Non-Reducing Conditions

The parent compound cystamine is a more potent inhibitor of transglutaminase (TGase/TGM2) than its reduced thiol form cysteamine under non-reducing conditions, with distinct inhibition kinetics [1]. Cystamine inhibits recombinant tissue transglutaminase with an IC50 of approximately 2.5 mM . Critically, cystamine also inhibits caspase-3 with an IC50 of 23.6 μM (in vitro, recombinant active caspase-3), acting as an uncompetitive inhibitor at low concentrations and a non-competitive inhibitor at higher concentrations [2]. These dual pharmacological activities—TGM2 inhibition and caspase-3 inhibition—are mechanistically independent, as demonstrated by the finding that cystamine inhibits caspase-3 to the same extent in cell lines overexpressing wild-type tTG, a catalytically inactive tTG mutant, or tTG antisense [2]. A user selecting cystamine-d8 as an internal standard thus supports quantification of a compound with a uniquely characterized dual-inhibition mechanism not shared by the reduced monomer cysteamine.

transglutaminase inhibition TGM2 cystamine vs. cysteamine

Evidence Dimension 4 — Validated Neuroprotective Efficacy in Two Independent Huntington's Disease Transgenic Mouse Models

The parent compound cystamine has demonstrated statistically significant neuroprotective efficacy in two independent transgenic mouse models of Huntington's disease. In the R6/2 model, cystamine treatment significantly extended survival, improved body weight and motor performance, and delayed neuropathological sequelae, with normalization of transglutaminase activity and Nε-(γ-L-glutamyl)-L-lysine (GGEL) levels in treated mice [1]. In the YAC128 model, cystamine was similarly neuroprotective, with a forebrain-specific decrease in transglutaminase activity following oral delivery [2]. These in vivo findings are mechanistically supported by the dual TGM2/caspase-3 inhibition profile. Researchers using cystamine-d8 as an internal standard in pharmacokinetic or tissue distribution studies of cystamine in these HD models require a deuterated standard that matches the disulfide dimer structure, not the reduced monomer.

Huntington's disease neuroprotection R6/2 YAC128 in vivo pharmacology

Evidence Dimension 5 — Defined Solubility and Storage Specifications Enable Reproducible Experimental Workflows

Cystamine-d8 (dihydrochloride) is supplied as a solid with defined solubility specifications: 5 mg/mL in DMSO and 10 mg/mL in PBS (pH 7.2) . These values are consistent with those reported for unlabeled cystamine dihydrochloride, confirming that perdeuteration does not materially alter solubility behavior [1]. The product is stored at -20°C (stable for ≥3 years as powder) and shipped at room temperature, with certificate of analysis documentation available per batch . The isotopic enrichment of 99 atom % D is guaranteed , and after three years of storage, re-analysis for chemical purity is recommended before use . These documented specifications enable procurement decisions based on verified batch-to-batch consistency.

solubility formulation reproducibility storage stability

Optimal Procurement and Application Scenarios for Cystamine-d8 (Dihydrochloride) Based on Differentiated Evidence


Scenario 1: Quantitative LC-MS/MS Bioanalysis of Cystamine in Plasma and Tissue from Huntington's Disease Preclinical Models

In pharmacokinetic and tissue distribution studies employing R6/2 or YAC128 transgenic HD mice, accurate quantification of cystamine in biological matrices (plasma, brain homogenate) requires a structurally matched SIL-IS. Cystamine-d8 provides the +8 Da mass shift needed for unambiguous MRM transition assignment, with ≥99% deuteration ensuring that residual d0 carryover does not inflate measured cystamine concentrations at the lower limit of quantification . The defined solubility (10 mg/mL in PBS, pH 7.2) facilitates direct spike-in preparation for calibration standards . This scenario leverages Evidence Dimensions 1, 2, and 4.

Scenario 2: Mechanistic Studies Discriminating Cystamine Disulfide Dimer Activity from Cysteamine Monomer Effects in Transglutaminase and Caspase-3 Pathways

Investigators studying the dual TGM2/caspase-3 inhibition mechanism of cystamine must distinguish the disulfide dimer from its reduced monomer cysteamine, which shows lower TGase inhibitory potency and a different kinetic pattern (competitive vs. mixed-disulfide mechanism) . Cystamine-d8 enables specific quantification of the intact disulfide form without interference from endogenous cysteamine or cysteamine-d4 internal standards. The caspase-3 IC50 of 23.6 μM for cystamine (vs. a different potency for cysteamine) provides a quantitative benchmark for verifying that measured cystamine concentrations correlate with expected pharmacological activity . This scenario leverages Evidence Dimensions 3 and 5.

Scenario 3: Method Development and Validation of GC-MS or LC-MS/MS Assays for Cystamine in Compliance with Bioanalytical Method Validation Guidelines

Regulatory bioanalytical method validation (e.g., FDA BMV guidance) requires demonstration of accuracy, precision, selectivity, and absence of matrix effects. Isotopically labeled internal standards are the preferred approach for meeting these criteria . The +8 Da mass shift of cystamine-d8 guarantees chromatographic co-elution with the analyte while providing complete mass spectrometric separation, eliminating the cross-signal contributions that can compromise assay linearity and accuracy when lower-mass-shift (e.g., +4 Da) internal standards are used . The certificate of analysis documentation available per batch supports audit trails for GLP-compliant studies . This scenario leverages Evidence Dimensions 1 and 2.

Scenario 4: Stable Isotope Tracing of Cystamine Metabolic Fate—Distinguishing the Disulfide Prodrug from Its Reduced Cysteamine Metabolite

Cystamine undergoes reduction in vivo to cysteamine, and the therapeutic effects observed in HD models may be attributable to either the disulfide dimer, the thiol monomer, or both . By using cystamine-d8 as the internal standard for the disulfide species and a separate cysteamine-d4 internal standard for the reduced monomer, researchers can independently quantify both molecular forms in a single analytical run (dual-IS approach). This is not achievable with a single generic internal standard or with unlabeled reference compounds. The defined solubility and long-term storage stability (-20°C, ≥3 years) of cystamine-d8 ensure that the internal standard stock solution remains stable throughout longitudinal studies . This scenario leverages Evidence Dimensions 3, 4, and 5.

Quote Request

Request a Quote for Cystamine-d8 (dihydrochloride pound(c)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.